molecular formula C21H26N6O2 B1683210 Topixantrone CAS No. 156090-18-5

Topixantrone

Cat. No. B1683210
CAS RN: 156090-18-5
M. Wt: 394.5 g/mol
InChI Key: ZHAKYGFJVGCOAE-UHFFFAOYSA-N
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Description

Topixantrone is a 9-aza-anthrapyrazole antineoplastic antibiotic . It intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis . Compared to other DNA intercalators, this agent shows minimal cardiotoxicity .


Synthesis Analysis

Topixantrone is an aza-anthracenedione synthesized to have the same anticancer activity as its predecessors, anthracyclines (e.g., doxorubicin) and anthracenediones (e.g., mitoxantrone), with lower cardiotoxicity .


Molecular Structure Analysis

The molecular formula of Topixantrone is C21H26N6O2 . It has a unique chemical structure and pharmacologic properties distinguishing it from anthracyclines and anthracenediones . Pixantrone has critical differences in its molecular structure compared with the prototypic anthracenedione mitoxantrone .


Chemical Reactions Analysis

Pixantrone was observed to cause cytotoxicity in differentiated and non-differentiated H9c2 cells . Significant concentration-dependent mitochondrial dysfunction was observed through the MTT reduction assay .


Physical And Chemical Properties Analysis

The molecular formula of Topixantrone is C21H26N6O2 . The average mass is 394.470 Da and the monoisotopic mass is 394.211731 Da .

Mechanism of Action

Topixantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis . It has a unique chemical structure and pharmacologic properties distinguishing it from anthracyclines and anthracenediones .

Future Directions

Pixantrone is currently being investigated as combination therapy with other drugs including several targeted therapies, with the ultimate goal of improved survival in heavily pretreated patients . Further data from ongoing clinical trials will help in confirming pixantrone as an effective and safe option .

properties

IUPAC Name

10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAKYGFJVGCOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166042
Record name Topixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156090-18-5
Record name Topixantrone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPIXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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